3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester
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Overview
Description
3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method includes the reaction of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furans.
Scientific Research Applications
3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester
- 3-Furancarboxylic acid, 2-methyl-5-(4-morpholinylsulfonyl)-, methyl ester
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester
Uniqueness
3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester is unique due to its specific substituents on the furan ring, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylpropyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-14-12(13)11-7-10(6-8(2)3)15-9(11)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPDLGNRCQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475834 |
Source
|
Record name | 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667866-77-5 |
Source
|
Record name | 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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